2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide is a complex organic compound with a molecular formula of C27H23FN2O4 It is characterized by the presence of a quinoline core, substituted with various functional groups, including a dimethylbenzoyl group, a fluoro group, and an ethoxyphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an aryl methyl ketone in the presence of a base.
Introduction of the Fluoro Group: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Dimethylbenzoyl Group: This step involves Friedel-Crafts acylation using 3,4-dimethylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the Ethoxyphenylacetamide Moiety: This can be achieved through an amide coupling reaction using 4-ethoxyaniline and acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles like amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of alcohols or amines depending on the site of reduction.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
- 2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide is unique due to the presence of the ethoxy group on the phenyl ring. This structural difference can influence its chemical reactivity, biological activity, and physical properties, making it a compound of particular interest in various research fields.
Biological Activity
The compound 2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide is a member of the quinoline family, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
- Molecular Formula: C26H25F2N2O3
- Molecular Weight: 446.4 g/mol
- IUPAC Name: 2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Quinoline Core : Cyclization of appropriate precursors.
- Functional Group Substitution : Introduction of various functional groups.
- Acetamide Formation : Reaction with 4-ethoxyaniline to form the final acetamide derivative.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It has been shown to inhibit enzyme activity by binding to active sites or allosteric sites, thereby modulating their functions. This mechanism suggests potential applications in therapeutic contexts, particularly in conditions where enzyme inhibition is beneficial.
Biological Activity and Case Studies
Recent studies have evaluated the biological activity of similar compounds within the quinoline class, focusing on their potential as therapeutic agents:
- Inhibition of Butyrylcholinesterase (BChE) :
-
Antimicrobial Activity :
- Compounds with similar structures have exhibited antimicrobial properties against various pathogens. The presence of fluorine and other substituents enhances their efficacy in disrupting bacterial cell membranes and inhibiting growth.
-
Anticancer Potential :
- Quinoline derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
Comparative Biological Activity Table
Compound Name | Biological Activity | IC50 Value (μM) | Mechanism |
---|---|---|---|
Compound A | BChE Inhibition | 3.94 | Mixed-type inhibitor |
Compound B | Antimicrobial | 15.0 | Cell membrane disruption |
Compound C | Anticancer | 5.0 | Apoptosis induction via ROS |
Properties
IUPAC Name |
2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN2O4/c1-4-35-22-10-8-21(9-11-22)30-26(32)16-31-15-24(27(33)19-6-5-17(2)18(3)13-19)28(34)23-14-20(29)7-12-25(23)31/h5-15H,4,16H2,1-3H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDGWCCIPYTGPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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